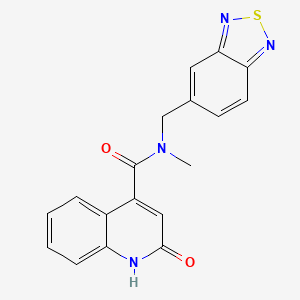

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex molecule featuring both a benzothiadiazole and a quinoline moiety. This structural composition suggests it might exhibit interesting chemical and physical properties, making it a valuable subject for research in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of compounds like "N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide" typically involves multistep organic reactions, starting with the functionalization of quinoline or benzothiadiazole precursors. An efficient and mild procedure for modifying arylmalonic acids, which could be a precursor in the synthesis, has been developed, highlighting the use of chloroacetonitrile and DBU in toluene to achieve desired esters at room temperature within a short period (Ibrahim, 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzothiadiazole ring fused with a quinoline core. This arrangement imparts unique photophysical properties, as observed in similar molecules with 1,3-benzoxazine nuclei showing fluorescence due to oxazinic methylenes (Ibrahim, 2011). The structure-activity relationship studies of quinoline-bearing benzimidazole derivatives indicate the importance of nitrogen-containing hybrid heterocyclic compounds in medicinal chemistry (Salahuddin et al., 2023).

Chemical Reactions and Properties

The chemical properties of benzothiadiazole and quinoline derivatives have been extensively explored due to their biological and industrial significance. Reactions typically involve nucleophilic substitutions and electrophilic aromatic substitutions, facilitating the introduction of various functional groups to modify the molecule's activity and properties. The combination of two or more bioactive heterocyclic moieties in a single molecular platform, as seen in hybrid molecules, is a strategy to overcome microbial resistance, suggesting the potential for novel antimicrobial drugs (Salahuddin et al., 2023).

Physical Properties Analysis

The physical properties of compounds like "N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide" depend significantly on their molecular structure. The presence of heteroatoms in the benzothiadiazole and quinoline rings contributes to the compound's solubility, melting point, and stability. Such compounds often exhibit fluorescence, making them interesting for applications in optoelectronic materials (Lipunova et al., 2018).

Chemical Properties Analysis

The chemical behavior of these molecules is influenced by the electron-rich nature of the nitrogen atoms in the heterocyclic rings. This feature makes them reactive towards electrophiles and suitable for various chemical transformations, including coupling reactions and the formation of complexes with metals, which could be explored for developing new chemotherapeutic agents (Salahuddin et al., 2023).

特性

IUPAC Name |

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S/c1-22(10-11-6-7-15-16(8-11)21-25-20-15)18(24)13-9-17(23)19-14-5-3-2-4-12(13)14/h2-9H,10H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCWRRNINPUSHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC2=NSN=C2C=C1)C(=O)C3=CC(=O)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-({(2S,4S)-4-fluoro-1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5553817.png)

![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)

![3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-N-(2-furylmethyl)piperidine-1-carboxamide](/img/structure/B5553839.png)

![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)

![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)

![N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5553881.png)

![4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)

![1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5553902.png)

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl methylcarbamate](/img/structure/B5553911.png)